[(Cyclohex-2-en-1-ylidene)methyl]benzene, also known by its IUPAC name, is a compound characterized by a cyclohexene ring connected to a benzene ring through a methylene bridge. This compound falls under the category of organic compounds and is notable for its unique structural properties, which provide various chemical reactivity options.
Source and Classification
The compound can be categorized as an aromatic hydrocarbon due to the presence of the benzene ring, while the cyclohexene component introduces unsaturation, making it a valuable subject in organic synthesis and materials chemistry. Its molecular formula is with a molecular weight of approximately 182.25 g/mol .
The synthesis of [(Cyclohex-2-en-1-ylidene)methyl]benzene typically involves several key steps:
The general reaction pathway can be summarized as follows:
While detailed industrial production methods for [(Cyclohex-2-en-1-ylidene)methyl]benzene remain sparse in literature, scaling up laboratory synthesis typically involves optimizing reaction conditions and ensuring product purity through distillation or recrystallization techniques.
The molecular structure of [(Cyclohex-2-en-1-ylidene)methyl]benzene can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | [(Cyclohex-2-en-1-ylidene)methyl]benzene |
| InChI | InChI=1S/C13H14/c1-3-5-7(4)8-6(2)9/h5H,3H2,1H2,4H3 |
| InChI Key | KZFHRFDUCGTTLC |
| SMILES | C1CC=C(C=C1)C(C2=CC=CC=C2)C |
[(Cyclohex-2-en-1-ylidene)methyl]benzene can undergo various chemical reactions:
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, CrO3 | Ketones, Carboxylic acids |
| Reduction | Hydrogen gas, Pd/C | Cyclohexane derivatives |
| Substitution | Sodium hydride, KOtBu | Substituted benzyl derivatives |
The mechanism of action for [(Cyclohex-2-en-1-ylidene)methyl]benzene primarily revolves around its reactivity due to unsaturation:
This dual reactivity enhances its utility in synthetic organic chemistry.
The physical properties of [(Cyclohex-2-en-1-ylidene)methyl]benzene include:
Chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | ~200 °C |
| Density | Approximately 0.9 g/cm³ |
[(Cyclohex-2-en-1-ylidene)methyl]benzene finds applications in various scientific fields:
This compound's unique characteristics make it an interesting subject for further research and development in organic chemistry and related fields .
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7